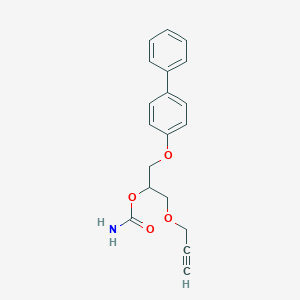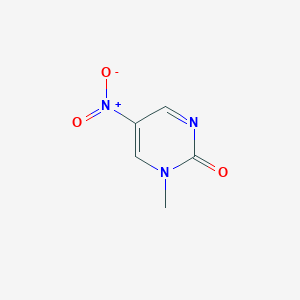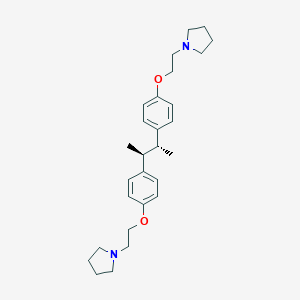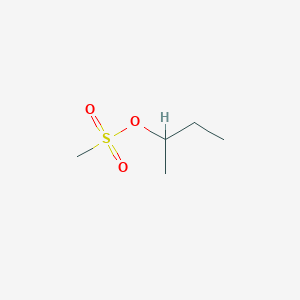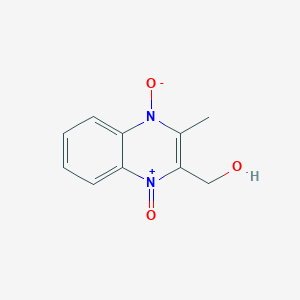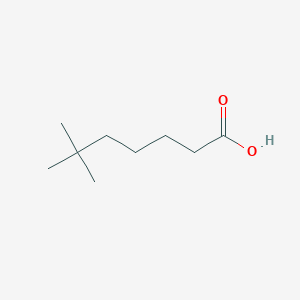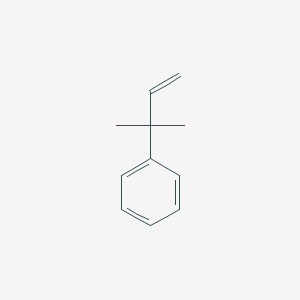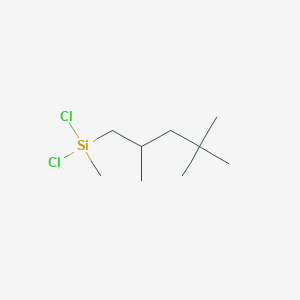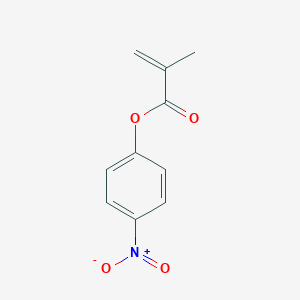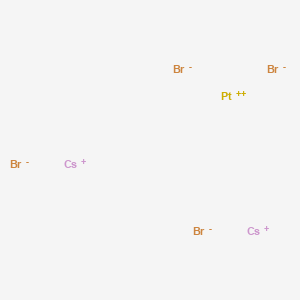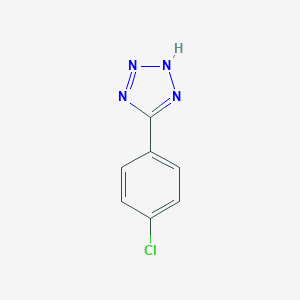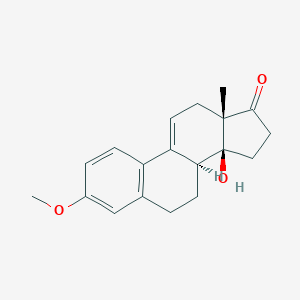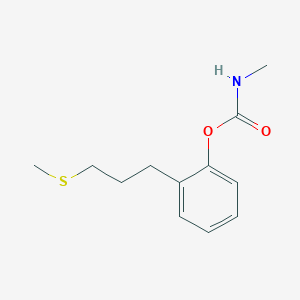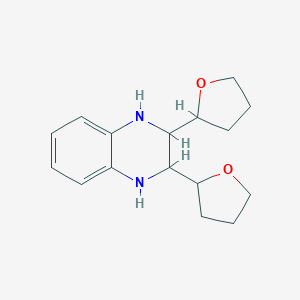
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline (BOTQ) is a compound that has been widely studied in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is not fully understood. It has been proposed that the compound acts by inhibiting the activity of PKC, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has also been shown to modulate ion channels such as the voltage-gated potassium channels and the nicotinic acetylcholine receptors.
Biochemische Und Physiologische Effekte
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to modulate ion channels, which can affect neurotransmission and muscle contraction. The compound has been found to have antibacterial activity by inhibiting the synthesis of bacterial cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has been extensively studied, and its mechanism of action has been partially elucidated. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been found to have potential in various biological applications, which makes it a promising compound for further research. However, there are also limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments. The compound has low solubility in water, which can affect its bioavailability. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using different synthesis methods can vary, which can affect the reproducibility of experiments. The compound has also been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. One direction is to further elucidate its mechanism of action, particularly its modulation of ion channels. Another direction is to explore its potential as an inhibitor of other protein kinases. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be done to explore the antibacterial and antiviral activities of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline. The compound can also be tested for its potential in other biological applications such as neuroprotection and inflammation. Overall, the study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
In conclusion, 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a compound that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While there are limitations to using 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research. The study of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline can be synthesized using different methods. One of the methods involves the condensation of 2,3-diaminotoluene and glyoxal in the presence of acetic acid. Another method involves the reaction of 2,3-dichloroquinoxaline with diethylene glycol in the presence of a catalyst. The yield of 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline using these methods ranges from 50-70%. The synthesized compound can be purified using different techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been studied for its potential in various biological applications. It has been found to have antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential as an inhibitor of protein kinase C (PKC) and as a modulator of ion channels. 2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been found to have antiviral activity against HIV-1 and antibacterial activity against Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
18503-40-7 |
|---|---|
Produktname |
2,3-Bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
2,3-bis(oxolan-2-yl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C16H22N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-2,5-6,13-18H,3-4,7-10H2 |
InChI-Schlüssel |
INUYFOGTVMHOBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
Kanonische SMILES |
C1CC(OC1)C2C(NC3=CC=CC=C3N2)C4CCCO4 |
Synonyme |
1,2,3,4-Tetrahydro-2,3-bis(tetrahydrofuran-2-yl)quinoxaline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



